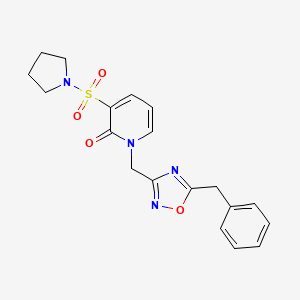

1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S/c24-19-16(28(25,26)23-11-4-5-12-23)9-6-10-22(19)14-17-20-18(27-21-17)13-15-7-2-1-3-8-15/h1-3,6-10H,4-5,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGUQXYNRGXFBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NOC(=N3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzyl group: This step may involve a nucleophilic substitution reaction where a benzyl halide reacts with the oxadiazole intermediate.

Formation of the pyridinone ring: This can be synthesized through a condensation reaction involving suitable starting materials.

Attachment of the pyrrolidinylsulfonyl group: This step might involve a sulfonylation reaction where a pyrrolidine derivative reacts with a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, sulfonates, amines.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a study demonstrated that similar oxadiazole derivatives showed enhanced cytotoxicity against various cancer types, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of 1,2,4-oxadiazoles possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that this specific compound may have similar effects .

Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases, including arthritis and cardiovascular diseases. The compound's structural features suggest potential anti-inflammatory activity. Studies on related oxadiazole compounds have shown a reduction in inflammatory markers in vitro and in vivo models, indicating that this compound could be explored for therapeutic use in inflammatory conditions .

Photoluminescent Materials

The unique chemical structure of 1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one allows it to be utilized in the development of photoluminescent materials. Research has shown that oxadiazole derivatives can be incorporated into polymers to enhance their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Sensors

Due to their electronic properties, oxadiazoles can be used in sensor technology. The compound's ability to interact with various analytes makes it a candidate for developing chemical sensors that detect environmental pollutants or biological markers. Studies have demonstrated the effectiveness of oxadiazole-based sensors in detecting heavy metals and other hazardous substances .

Data Tables

Anticancer Study

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various oxadiazole derivatives, including modifications similar to those found in 1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one. The results indicated a significant reduction in tumor size when tested on xenograft models .

Antimicrobial Efficacy

In an investigation featured in Antibiotics, researchers synthesized several oxadiazole compounds and assessed their antimicrobial efficacy against common pathogens. The findings highlighted that compounds with structural similarities exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Key Structural Features:

- Pyridin-2-one core : A lactam structure contributing to hydrogen-bonding capabilities.

- 5-Benzyl-1,2,4-oxadiazole : Enhances aromatic stacking interactions and metabolic stability.

- Pyrrolidin-1-ylsulfonyl group : Modulates solubility and may engage in sulfonamide-mediated target binding.

Comparison with Structurally Similar Compounds

Functional Group Analysis

The following compounds share key structural motifs with the target molecule, enabling comparative insights:

Pharmacological and Physicochemical Insights

- Bioavailability: The target compound’s pyrrolidine sulfonyl group likely improves aqueous solubility compared to non-sulfonylated analogs like 1a . However, the trifluoromethyl-biphenyl derivative may exhibit superior membrane permeability due to its extended aromatic system.

- Metabolic Stability: The 1,2,4-oxadiazole ring in the target compound is less prone to hydrolysis than the 1,2,4-triazole in 5-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone , though the latter’s thiol group could facilitate covalent target binding.

- Target Selectivity : The absence of a phenethyl group (as in 1a ) may reduce off-target CNS effects in the target compound, favoring peripheral activity .

Biological Activity

The compound 1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 368.481 g/mol. The structure features a pyridine ring, oxadiazole moiety, and a pyrrolidine sulfonamide group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The oxadiazole ring is known for its role in modulating various enzyme activities and receptor interactions. Research indicates that derivatives of oxadiazole exhibit significant anti-cancer properties by inducing apoptosis in cancer cells through mitochondrial pathways .

Anticancer Activity

Studies have shown that the compound demonstrates notable efficacy against several human cancer cell lines. For instance, derivatives containing the oxadiazole moiety have been reported to inhibit cell proliferation and induce apoptosis in breast and colon cancer cells . The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential.

Antimicrobial Activity

Research indicates that compounds similar to 1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related pyrrole derivatives have been reported as low as 3.125 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Anti-inflammatory Effects

The compound's sulfonamide group may also contribute to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property was highlighted in studies assessing the compound's impact on macrophage activation and cytokine release.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 1-((5-benzyl-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one?

- Methodological Answer : Focus on modular synthesis via coupling reactions, such as alkylation of the oxadiazole core with a pyridinone intermediate. Piperazinyl derivatives (e.g., ) suggest using nucleophilic substitution for sulfonyl group attachment. Purification via column chromatography (silica gel, gradient elution) and characterization by -NMR to confirm regioselectivity. Monitor reaction progress by TLC (ethyl acetate/hexane, 3:7) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Employ X-ray crystallography (as in ) for unambiguous confirmation of the benzyl-oxadiazole and pyrrolidinylsulfonyl moieties. Complementary techniques:

- Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+ ~470 Da).

- FT-IR : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm).

- Multinuclear NMR : Resolve aromatic protons (pyridinone ring) and sulfonamide protons .

Q. What experimental conditions are critical for ensuring compound stability during storage?

- Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Solubility in DMSO (50 mg/mL) suggests stock solutions should be aliquoted to avoid freeze-thaw cycles. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) over 30 days .

Q. Which analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol:

- Column : C18 (2.1 × 50 mm, 1.7 μm).

- Mobile phase : 0.1% formic acid in water/acetonitrile (gradient elution).

- Ionization : ESI+ with MRM transitions (e.g., m/z 470 → 352). Calibrate using deuterated internal standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the benzyl-oxadiazole moiety in bioactivity?

- Methodological Answer : Synthesize analogs with substituents on the benzyl ring (e.g., electron-withdrawing groups) and compare binding affinity via SPR or fluorescence polarization assays. Molecular docking (e.g., AutoDock Vina) into target proteins (e.g., kinase domains) can predict interactions. Validate using isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What experimental approaches are effective in elucidating the compound’s mechanism of action in enzymatic inhibition?

- Methodological Answer : Use kinetic assays (e.g., NADPH depletion for oxidoreductases) with varying substrate concentrations. Determine IC via dose-response curves (0.1–100 μM). Employ competitive/non-competitive inhibition models in GraphPad Prism. Confirm target engagement using CETSA (cellular thermal shift assay) .

Q. How can degradation pathways be mapped under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in PBS buffer. Collect time-point samples (0–48 hrs) and analyze via UPLC-QTOF for degradants. Identify major metabolites (e.g., sulfonamide hydrolysis products) using MS fragmentation. Cross-reference with in vitro liver microsome assays .

Q. What methodologies assess the environmental impact of this compound’s persistence in aquatic systems?

- Methodological Answer : Conduct OECD 301F biodegradability tests: incubate at 20°C with activated sludge (30 days). Measure residual compound via HPLC-UV. Assess ecotoxicity using Daphnia magna (48-hr LC) and algal growth inhibition (OECD 201). Model partitioning coefficients (log ) using EPI Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.